molecular formula C24H42O5 B599407 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester CAS No. 157283-72-2

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester

Cat. No.: B599407
CAS No.: 157283-72-2
M. Wt: 410.595
InChI Key: DMLOOJUPVUOLJU-JPXDXFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is used primarily in the field of ophthalmology for the treatment of glaucoma and ocular hypertension. It works by reducing intraocular pressure, which is a major risk factor for glaucoma.

Mechanism of Action

Target of Action

The primary target of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is the FP prostanoid receptor . This receptor plays a crucial role in regulating intraocular pressure .

Mode of Action

This compound is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and a selective FP prostanoid receptor agonist . It demonstrates full agonism and high selectivity at the prostanoid receptor, which results in a higher efficacy in reducing intraocular pressure .

Biochemical Pathways

Prostaglandins are thought to stimulate the synthesis of matrix metalloproteinases . These enzymes subsequently dissolve the extracellular matrix of the ciliary muscle, thus reducing intraocular pressure by enhancing uveoscleral outflow .

Pharmacokinetics

The first approach to render prostaglandins suitable for glaucoma treatment was esterification of the carboxylic acid to improve the bioavailability . This process significantly increased the bioavailability of the compound .

Result of Action

The result of the action of this compound is a significant reduction in intraocular pressure . This is achieved through its interaction with the FP prostanoid receptor and the subsequent enhancement of uveoscleral outflow .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as the thickness of the cornea . Prostaglandin analogs have relatively poor corneal penetration, and their efficacy was reportedly reduced in patients with thick corneas .

Biochemical Analysis

Biochemical Properties

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester plays a crucial role in various biochemical reactions. It primarily interacts with the prostaglandin F2alpha (FP) receptor, a G-protein-coupled receptor that mediates several physiological processes. The compound binds to the FP receptor with high affinity, leading to the activation of downstream signaling pathways . This interaction triggers a cascade of events, including the activation of phospholipase C, which subsequently increases intracellular calcium levels and activates protein kinase C (PKC) . These biochemical interactions are essential for the compound’s therapeutic effects, particularly in reducing intraocular pressure in glaucoma patients .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In ocular tissues, it promotes the outflow of aqueous humor, thereby reducing intraocular pressure . This effect is mediated through the activation of the FP receptor, which leads to changes in cell signaling pathways, including the activation of calcium and PKC signaling . Additionally, the compound influences gene expression by modulating the activity of transcription factors involved in cellular metabolism and inflammation . These cellular effects are crucial for its therapeutic efficacy in treating glaucoma and other ocular conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FP receptor, which triggers a series of intracellular events . Upon binding, the receptor undergoes a conformational change that activates G-proteins, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG) . These molecules increase intracellular calcium levels and activate PKC, which in turn phosphorylates various target proteins involved in cellular functions . Additionally, the compound can modulate gene expression by influencing the activity of transcription factors, thereby affecting cellular metabolism and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form the active free acid . This hydrolysis is catalyzed by esterases present in ocular tissues, leading to a sustained release of the active compound . Long-term studies have shown that the compound maintains its efficacy in reducing intraocular pressure over extended periods, with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can induce side effects such as ocular hyperemia and irritation . Studies in monkeys have shown that the compound’s efficacy in reducing intraocular pressure is dose-dependent, with higher doses leading to more pronounced effects . Additionally, toxicological studies have indicated that extremely high doses may cause systemic toxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. Upon administration, the compound undergoes hydrolysis to form the active free acid, which then interacts with the FP receptor . The free acid can be further metabolized by enzymes such as cyclooxygenases and lipoxygenases, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the overall therapeutic effects of the compound . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites in ocular tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is lipophilic, allowing it to readily diffuse across cell membranes and accumulate in ocular tissues . Once inside the cells, it can bind to intracellular receptors and transport proteins, which help in its distribution to specific cellular compartments . The compound’s distribution is also influenced by its interaction with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity . The compound primarily localizes to the plasma membrane, where it interacts with the FP receptor . Additionally, it can be found in the cytoplasm and nucleus, where it influences various cellular processes . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular functions and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester involves several steps, starting from commercially available precursors. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of biocatalysis and other green chemistry techniques is becoming more common to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure.

    Industry: Used in the formulation of ophthalmic solutions and other pharmaceutical products[][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is unique due to its specific stereochemistry and the presence of a methyl group at the 15th position. This modification enhances its binding affinity to FP receptors, making it highly effective in reducing intraocular pressure .

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O5/c1-5-6-11-15-24(4,28)16-14-20-19(21(25)17-22(20)26)12-9-7-8-10-13-23(27)29-18(2)3/h7,9,14,16,18-22,25-26,28H,5-6,8,10-13,15,17H2,1-4H3/b9-7-,16-14+/t19-,20-,21+,22-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLOOJUPVUOLJU-JPXDXFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157283-72-2
Record name Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-15-methyl-, 1-methylethyl ester, (5Z,9α,11α,13E,15S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157283-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester
Reactant of Route 2
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester
Reactant of Route 3
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester
Reactant of Route 4
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester
Reactant of Route 5
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester
Reactant of Route 6
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.